3,5-Dimethyl-2,4-imidazolidinedione
Overview
Description
3,5-Dimethyl-2,4-imidazolidinedione is a chemical compound with the molecular formula C6H10N2O2. It is a derivative of imidazolidine, featuring a five-membered ring structure with two nitrogen atoms and two carbonyl groups at positions 2 and 4. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,4-imidazolidinedione typically involves the reaction of dimethylurea with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinedione ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: Water or ethanol
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound with high purity. The process involves the use of a multi-jet oscillating disk (MJOD) continuous flow reactor, which ensures thorough mixing and reaction completion .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides.
Major Products Formed
Oxidation: Imidazolidinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated imidazolidinediones
Scientific Research Applications
3,5-Dimethyl-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,4-imidazolidinedione involves its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it disrupts the metabolic processes of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-Trimethyl-2,4-imidazolidinedione
- 3,5-Dimethyl-5-phenyl-2,4-imidazolidinedione
- 3-Methyl-5,5-diphenyl-2,4-imidazolidinedione
- 1-Ethyl-5,5-diphenyl-2,4-imidazolidinedione
Uniqueness
3,5-Dimethyl-2,4-imidazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain industrial applications. Its antimicrobial properties also set it apart from other similar compounds .
Properties
IUPAC Name |
3,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJZFXWWQURWGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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